molecular formula C3Cl5F3 B3392384 1,1,2,3,3-Pentachloro-1,2,3-trifluoropropane CAS No. 1652-74-0

1,1,2,3,3-Pentachloro-1,2,3-trifluoropropane

Cat. No.: B3392384
CAS No.: 1652-74-0
M. Wt: 270.3 g/mol
InChI Key: DIVFMHLKEVWYPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1,2,3,3-Pentachloro-1,2,3-trifluoropropane is a halogenated organic compound with the molecular formula C₃Cl₅F₃ This compound is characterized by the presence of five chlorine atoms and three fluorine atoms attached to a propane backbone

Preparation Methods

The synthesis of 1,1,2,3,3-Pentachloro-1,2,3-trifluoropropane typically involves the halogenation of propane derivatives. One common method includes the reaction of propane with chlorine and fluorine gases under controlled conditions. The reaction is carried out in the presence of a catalyst, such as iron or aluminum chloride, at elevated temperatures. The industrial production of this compound may involve continuous flow reactors to ensure efficient and consistent production.

Chemical Reactions Analysis

1,1,2,3,3-Pentachloro-1,2,3-trifluoropropane undergoes various chemical reactions, including:

    Substitution Reactions: This compound can participate in nucleophilic substitution reactions where chlorine or fluorine atoms are replaced by other nucleophiles.

    Oxidation and Reduction: It can be oxidized to form higher oxidation state compounds or reduced to form lower halogenated derivatives.

    Elimination Reactions: Under certain conditions, it can undergo elimination reactions to form alkenes or alkynes.

Common reagents used in these reactions include sodium hydroxide, potassium permanganate, and hydrogen gas. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1,1,2,3,3-Pentachloro-1,2,3-trifluoropropane has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of other halogenated compounds.

    Biology: Researchers study its effects on biological systems to understand its potential toxicity and environmental impact.

    Medicine: It is investigated for its potential use in pharmaceuticals, particularly in the development of new drugs.

    Industry: This compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and polymers.

Mechanism of Action

The mechanism of action of 1,1,2,3,3-Pentachloro-1,2,3-trifluoropropane involves its interaction with various molecular targets. It can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the formation of covalent bonds, potentially disrupting normal cellular functions. The pathways involved in its mechanism of action include oxidative stress and disruption of cellular membranes.

Comparison with Similar Compounds

1,1,2,3,3-Pentachloro-1,2,3-trifluoropropane can be compared with other halogenated propanes, such as:

    1,1,1,3,3-Pentachloro-2,2,3-trifluoropropane: Similar in structure but differs in the position of halogen atoms.

    1,1,1,2,2-Pentachloro-3,3,3-trifluoropropane: Another isomer with different halogenation patterns.

The uniqueness of this compound lies in its specific halogenation pattern, which influences its reactivity and applications.

Properties

IUPAC Name

1,1,2,3,3-pentachloro-1,2,3-trifluoropropane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3Cl5F3/c4-1(9,2(5,6)10)3(7,8)11
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIVFMHLKEVWYPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(F)(Cl)Cl)(C(F)(Cl)Cl)(F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3Cl5F3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50503091
Record name 1,1,2,3,3-Pentachloro-1,2,3-trifluoropropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50503091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1652-74-0
Record name 1,1,2,3,3-Pentachloro-1,2,3-trifluoropropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50503091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,1,2,3,3-Pentachloro-1,2,3-trifluoropropane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.